molecular formula C16H32N2 B14906185 n-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine

n-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine

Cat. No.: B14906185
M. Wt: 252.44 g/mol
InChI Key: OERFHJMDYSIMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine is an organic compound with the molecular formula C16H32N2 and a molecular weight of 252.44 g/mol . This compound is characterized by the presence of a cycloheptane ring attached to a propyl chain, which is further connected to a 2-methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine typically involves the reaction of cycloheptanone with 3-(2-methylpiperidin-1-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-Methylpiperidin-1-yl)propyl)cyclohexanamine
  • N-(3-(2-Methylpiperidin-1-yl)propyl)cyclopentanamine
  • N-(3-(2-Methylpiperidin-1-yl)propyl)cyclooctanamine

Uniqueness

N-(3-(2-Methylpiperidin-1-yl)propyl)cycloheptanamine is unique due to its specific cycloheptane ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H32N2

Molecular Weight

252.44 g/mol

IUPAC Name

N-[3-(2-methylpiperidin-1-yl)propyl]cycloheptanamine

InChI

InChI=1S/C16H32N2/c1-15-9-6-7-13-18(15)14-8-12-17-16-10-4-2-3-5-11-16/h15-17H,2-14H2,1H3

InChI Key

OERFHJMDYSIMQY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCNC2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.